Ayapin

Description

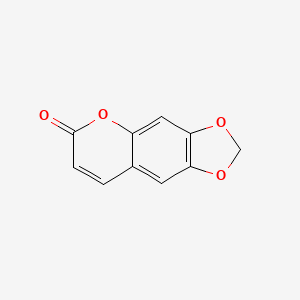

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1,3]dioxolo[4,5-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-10-2-1-6-3-8-9(13-5-12-8)4-7(6)14-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQTZXHZYMNZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C=CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197786 | |

| Record name | 6H-1,3-Dioxolo(4,5-g)(1)benzopyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-56-4 | |

| Record name | Ayapin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-1,3-Dioxolo(4,5-g)(1)benzopyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AYAPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y9JR4973B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ayapin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ayapin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ayapin, a naturally occurring coumarin found in various plant species, has garnered interest for its biological activities, including its notable antifungal properties. A thorough understanding of its physicochemical characteristics is fundamental for its isolation, characterization, and potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details standard experimental protocols for their determination, and presents key spectral data for its structural elucidation. Furthermore, this guide discusses the stability of this compound and illustrates its potential antifungal mechanism of action.

Physicochemical Properties

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₆O₄ | PubChem[3] |

| Molecular Weight | 190.15 g/mol | PubChem[3] |

| CAS Number | 494-56-4 | PubChem[3] |

| Appearance | Likely a crystalline solid | General for coumarins |

| Melting Point | Not Available. For comparison, the related 6,7-dihydroxycoumarin melts at 271-273 °C.[4] | |

| Boiling Point | Not applicable; likely to decompose at high temperatures. | |

| Water Solubility | Slightly soluble. Predicted value: 2.41 g/L. | FooDB[1] |

| Organic Solvent Solubility | Expected to be soluble in moderately polar to nonpolar organic solvents such as chloroform, ethyl acetate, acetone, and alcohols. Specific quantitative data is not readily available. | |

| Lipophilicity (logP) | Predicted values range from 1.21 to 1.7. | FooDB[1], PubChem[3] |

| pKa (Strongest Basic) | Predicted value: -4.7 (extremely weak base). | FooDB[1] |

| Polar Surface Area | 44.76 Ų | FooDB[1] |

| Hydrogen Bond Acceptors | 3 | FooDB[1] |

| Hydrogen Bond Donors | 0 | FooDB[1] |

Experimental Protocols for Physicochemical Characterization

Standard methodologies for determining the physicochemical properties of natural products like this compound are crucial for consistent and reproducible research.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity.

-

Apparatus: Digital melting point apparatus or a traditional Thiele tube setup.

-

Procedure:

-

A small, dry sample of purified this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point. For pure compounds, this range is typically narrow.

-

Solubility Determination

Solubility is determined by measuring the concentration of a saturated solution at a specific temperature.

-

Apparatus: Analytical balance, thermostatically controlled shaker, centrifuge, and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated in a thermostatically controlled shaker until equilibrium is reached (typically 24-48 hours).

-

The suspension is centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed, diluted if necessary, and the concentration of dissolved this compound is determined using a pre-validated analytical method like UV-Vis spectroscopy or HPLC.

-

Lipophilicity (logP) Determination

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

-

Apparatus: Separatory funnel, mechanical shaker, centrifuge, UV-Vis spectrophotometer or HPLC.

-

Procedure (Shake-Flask Method):

-

n-Octanol and water are pre-saturated with each other.

-

A known amount of this compound is dissolved in one of the phases (e.g., n-octanol).

-

The two phases are combined in a separatory funnel in a defined ratio (e.g., 1:1) and shaken vigorously until equilibrium is established.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the n-octanol and aqueous phases is quantified.

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Spectroscopic Data and Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of this compound. While complete published spectra for this compound can be sparse, the expected data based on its coumarin structure are presented below.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.

-

Expected λmax: Coumarins typically exhibit strong absorption in the UV region between 250 and 380 nm due to π → π* transitions in the conjugated aromatic and pyrone rings.[5][6][7]

-

Solvent: The choice of solvent (e.g., ethanol, methanol, acetonitrile) can slightly influence the position and intensity of the absorption maxima.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3050-3100 | C-H stretch (aromatic) | Medium |

| ~2900 | C-H stretch (methylenedioxy) | Medium |

| ~1700-1740 | C=O stretch (lactone) | Strong |

| ~1580-1620 | C=C stretch (aromatic) | Medium-Strong |

| ~1450-1500 | C=C stretch (aromatic) | Medium |

| ~1030-1100 | C-O stretch (ether, methylenedioxy) | Strong |

These are expected values based on typical IR absorptions for coumarins and related functional groups.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Expected ¹H-NMR Chemical Shifts (in CDCl₃):

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~6.3 | Doublet |

| H-3 | ~7.6 | Doublet |

| H-5 | ~6.8 | Singlet |

| H-8 | ~6.9 | Singlet |

| -O-CH₂-O- | ~6.0 | Singlet |

These are estimated chemical shifts. Actual values may vary depending on the solvent and instrument frequency.

Expected ¹³C-NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~113 |

| C-3 | ~144 |

| C-4 | ~148 |

| C-4a | ~110 |

| C-5 | ~102 |

| C-6 | ~144 |

| C-7 | ~150 |

| C-8 | ~98 |

| C-8a | ~149 |

| -O-CH₂-O- | ~102 |

These are estimated chemical shifts based on the structure and known data for similar coumarins.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion (M⁺): m/z = 190

-

Key Fragmentation: A characteristic fragmentation pattern for coumarins is the loss of a molecule of carbon monoxide (CO, 28 Da) from the lactone ring.[12][13] This would result in a prominent fragment ion at m/z = 162. Subsequent fragmentations may also occur.

Stability and Degradation

Coumarins are generally stable compounds but can be susceptible to degradation under certain conditions. The lactone ring in this compound can undergo hydrolysis, particularly under strong basic conditions, to open the ring and form a carboxylate salt. Exposure to high heat and UV light may also lead to degradation over time. For research and development purposes, this compound should be stored in a cool, dark, and dry place.

Proposed Antifungal Mechanism of Action

While the specific signaling pathways for this compound are not fully elucidated, research on related coumarins provides insight into their potential antifungal mechanisms. These mechanisms are multifaceted and can involve the disruption of cellular integrity and function.

References

- 1. Showing Compound this compound (FDB001439) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H6O4 | CID 3083597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6,7-ジヒドロキシクマリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. benthamopen.com [benthamopen.com]

- 13. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

The Antifungal Mechanism of Ayapin: A Technical Guide for Researchers

Abstract

Ayapin, a naturally occurring simple coumarin chemically identified as 7-methoxycoumarin or herniarin, has demonstrated notable antifungal properties. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action against fungal pathogens. While research specifically focused on this compound is limited, this document synthesizes the available data and extrapolates potential mechanisms based on the broader family of coumarins. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents.

Introduction to this compound and its Antifungal Potential

This compound is a phytochemical found in various plants, including Ayapana triplinervis, Herniaria glabra, and certain Prunus species[1]. Coumarins, the chemical class to which this compound belongs, are well-documented for their diverse biological activities, including antimicrobial effects[2]. The emergence of drug-resistant fungal strains necessitates the exploration of novel therapeutic agents, and natural products like this compound represent a promising avenue for research and development.

Core Antifungal Mechanisms of Action

The precise molecular mechanism of this compound's antifungal activity is not yet fully elucidated. However, studies on this compound and related coumarins suggest a multi-targeted approach involving the disruption of cellular integrity and function. The primary proposed mechanisms include:

-

Cell Wall Disruption: The fungal cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. Evidence suggests that this compound's antifungal activity, particularly against the dermatophyte Microsporum cookei, involves thickening of the cell wall, which may be a response to cell wall stress or a direct consequence of this compound's interaction with cell wall components[3]. Other coumarin derivatives have also been shown to affect the structure of the fungal cell wall[4].

-

Cell Membrane Permeabilization: The fungal cell membrane, rich in ergosterol, is a common target for antifungal drugs[5][6]. While direct binding of this compound to ergosterol has not been demonstrated, other coumarins are known to interfere with ergosterol biosynthesis and disrupt membrane integrity[2]. This leads to increased permeability and leakage of intracellular contents.

-

Mitochondrial Dysfunction and Oxidative Stress: Mitochondria are central to fungal metabolism and survival. Some coumarins have been shown to induce mitochondrial dysfunction, leading to an increase in the production of reactive oxygen species (ROS)[7][8]. This oxidative stress can damage cellular components, including proteins, lipids, and DNA, ultimately leading to cell death. Studies on herniarin (this compound) have noted abnormalities in mitochondrial features in treated fungi[3].

-

Induction of Apoptosis: Programmed cell death, or apoptosis, is a controlled mechanism for cell elimination. Certain coumarins can trigger apoptosis in fungal cells, characterized by DNA fragmentation and nuclear condensation[7]. This process is often linked to mitochondrial dysfunction and the release of pro-apoptotic factors. A derivative of this compound, 5-Geranoxy-7-methoxycoumarin, has been shown to induce apoptosis[9].

Quantitative Data on Antifungal Activity

Specific and comprehensive quantitative data on the antifungal activity of this compound (7-methoxycoumarin) is sparse in the available literature. However, data for related coumarin derivatives provide a valuable comparative context for its potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various coumarins against different fungal species.

| Coumarin Derivative | Fungal Species | MIC (µg/mL) | Reference |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus | 16 | [4] |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus flavus | 16 | [4] |

| Aminothioxanthone 1 | Candida neoformans CECT 1078 | 8-32 | [10] |

| Aminothioxanthone 8 | Candida albicans ATCC 10231 | 16-32 | [10] |

| Aminothioxanthone 9 | Trichophyton rubrum FF5 | 8-16 | [10] |

| Coumarin Derivative | Fungal Species | MIC Range (µg/mL) | Reference |

| Coumarin-pyrazolone derivatives | Candida albicans | 10 - 16 | [11] |

| 7-(pentyloxy)-2H-chromen-2-one | Candida spp. | 15.6 - 125.0 | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the investigation of this compound's antifungal mechanism of action.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Fungal Inoculum:

-

Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp.) for 24-48 hours[13].

-

Colonies are harvested and suspended in sterile saline or RPMI-1640 medium.

-

The cell suspension is adjusted to a concentration of 1-5 x 10^5 CFU/mL using a spectrophotometer or hemocytometer[13].

-

-

Preparation of this compound (7-methoxycoumarin) Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of this compound are prepared in 96-well microtiter plates containing RPMI-1640 medium buffered with MOPS[14]. The final concentration range should be sufficient to determine the MIC.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the prepared fungal suspension.

-

The plates are incubated at 35°C for 24-48 hours[14].

-

-

MIC Determination:

Cell Wall Integrity Assay (Sorbitol Protection Assay)

This assay determines if the antifungal compound targets the fungal cell wall. Sorbitol, an osmotic protectant, can rescue fungal cells from lysis if the cell wall is compromised.

-

Perform a Broth Microdilution Assay (as in 4.1) with the following modification:

-

Prepare two sets of microtiter plates. In one set, the RPMI-1640 medium is supplemented with 0.8 M sorbitol[4].

-

-

Interpretation:

-

A significant increase (typically four-fold or more) in the MIC value in the presence of sorbitol compared to the medium without sorbitol suggests that this compound targets the cell wall[16].

-

Ergosterol Binding Assay

This assay helps to determine if the antifungal compound interacts with ergosterol in the fungal cell membrane.

-

Perform a Broth Microdilution Assay (as in 4.1) with the following modification:

-

Prepare two sets of microtiter plates. In one set, the RPMI-1640 medium is supplemented with exogenous ergosterol (e.g., 400 µg/mL)[17].

-

-

Interpretation:

-

A significant increase in the MIC value in the presence of exogenous ergosterol suggests a direct interaction between this compound and ergosterol[2].

-

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular accumulation of ROS in fungal cells upon treatment with the antifungal agent.

-

Fungal Cell Treatment:

-

Fungal cells are grown to the mid-logarithmic phase and then treated with this compound at its MIC or sub-MIC for a defined period.

-

-

Staining with a Fluorescent Probe:

-

Quantification:

-

The fluorescence intensity of the cells is measured using a fluorometer or flow cytometer. An increase in fluorescence in this compound-treated cells compared to untreated controls indicates an increase in intracellular ROS[7].

-

Signaling Pathways and Experimental Workflows

While the specific signaling pathways in fungi directly targeted by this compound are yet to be identified, the cellular damage it likely causes would activate general stress response pathways.

Putative Fungal Stress Response to this compound

The following diagram illustrates a generalized fungal stress response pathway that may be activated by the cellular damage induced by this compound.

Caption: Generalized fungal stress response pathways potentially activated by this compound-induced cellular damage.

Experimental Workflow for Investigating this compound's Antifungal Mechanism

The following diagram outlines a logical workflow for the comprehensive investigation of this compound's antifungal mechanism of action.

Caption: A logical experimental workflow for elucidating the antifungal mechanism of action of this compound.

Conclusion and Future Directions

This compound (7-methoxycoumarin) demonstrates clear antifungal potential, likely through a multi-pronged mechanism that involves disruption of the fungal cell wall and membrane, induction of mitochondrial dysfunction and oxidative stress, and potentially the triggering of apoptosis. The existing body of research, primarily on related coumarin compounds, provides a strong foundation for further investigation into this compound's specific molecular targets and affected signaling pathways.

Future research should focus on:

-

Comprehensive screening of this compound against a broad panel of clinically relevant fungal pathogens to establish its spectrum of activity and determine precise MIC values.

-

In-depth molecular studies to identify the specific enzymes or proteins that this compound interacts with in the fungal cell.

-

Transcriptomic and proteomic analyses of this compound-treated fungi to elucidate the global cellular response and identify key regulated pathways.

-

In vivo efficacy studies in animal models of fungal infection to validate its therapeutic potential.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel antifungal therapeutic, either as a standalone agent or in combination with existing drugs.

References

- 1. Herniarin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Antidermatophytic activity of herniarin in Chamomile preparations [iris.unimore.it]

- 4. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Changes in Ergosterol Biosynthesis Alter the Response to Cycloheximide, 4-Nitroquinoline-N-Oxide, Weak Organic Acids, and Virulence in Candida glabrata [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain [frontiersin.org]

Pharmacological Profile of Ayapin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ayapin, a naturally occurring coumarin (6,7-methylenedioxycoumarin), has garnered interest within the scientific community for its potential therapeutic applications. Coumarins, a class of benzopyrone compounds, are widely distributed in the plant kingdom and are known to exhibit a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. While research specifically on this compound is somewhat limited, this guide supplements the existing data with information from studies on closely related coumarins to provide a broader context for its potential mechanisms and effects.

Pharmacological Activities

This compound has been primarily associated with anticoagulant properties. However, based on the broader activities of the coumarin scaffold, it is also investigated for its potential antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.

Anticoagulant Activity

The anticoagulant activity of coumarins is their most well-established pharmacological effect. This compound has been reported to possess blood-thinning properties.[1] The primary mechanism of action for anticoagulant coumarins is the inhibition of Vitamin K epoxide reductase, an enzyme crucial for the synthesis of vitamin K-dependent clotting factors.

Quantitative Data Summary

The available quantitative data for the pharmacological activities of this compound and related coumarins are summarized below. It is important to note that specific quantitative data for this compound is limited in the current literature.

| Pharmacological Activity | Compound | Assay | Target/Organism | Result (IC₅₀/MIC) | Reference |

| Antimicrobial | Aegelinol | Broth microdilution | Staphylococcus aureus | 16 µg/mL | [2] |

| Agasyllin | Broth microdilution | Staphylococcus aureus | 32 µg/mL | [2] | |

| Antioxidant | 5-carboxy-7,8-dihydroxy-4-methylcoumarin | DPPH radical scavenging | DPPH radical | - | [3] |

| Esculetin | DPPH radical scavenging | DPPH radical | - | [3] | |

| Anticancer | Compound 4 | MTT assay | HL60 cells | 8.09 µM | [4] |

| Compound 8b | MTT assay | HepG2 cells | 13.14 µM | [4] | |

| Anti-inflammatory | Coumarin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | - | [5] |

| Coumarin | Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 cells | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the pharmacological profile of this compound and other coumarins.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Microorganisms and Media: Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) and then suspended in broth (e.g., Mueller-Hinton broth) to a specific optical density.[2]

-

Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent like DMSO to create a stock solution. Serial dilutions are then prepared in the broth.[2]

-

Assay Procedure: In a 96-well microtiter plate, the bacterial suspension is added to each well containing the different concentrations of the test compound.[6]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[7]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Antioxidant Activity Assay (DPPH Radical Scavenging)

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

-

Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compound is also dissolved in a suitable solvent.[3][8]

-

Assay Procedure: Different concentrations of the test compound are added to the DPPH solution in a 96-well plate or cuvettes.[3][8]

-

Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).[3]

-

Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[3][8]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Effect (%) = [(A₀ - A₁)/A₀] x 100, where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[8]

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.[5]

-

Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a certain period before being stimulated with LPS.[5]

-

Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[5]

-

Calculation: The amount of nitrite is determined by comparing the absorbance with a standard curve of sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Culture and Seeding: Cancer cell lines are cultured and seeded into 96-well plates at a specific density.[4][9]

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).[4][9]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.[4][9]

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.[4]

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[10]

Anticoagulant Activity Assay (Prothrombin Time)

The prothrombin time (PT) test measures how long it takes for a clot to form in a blood sample. It assesses the integrity of the extrinsic and common pathways of the coagulation cascade.

-

Sample Collection: Blood is collected from subjects (e.g., rabbits or humans) and mixed with an anticoagulant like sodium citrate.[11][12]

-

Plasma Preparation: The blood is centrifuged to obtain platelet-poor plasma.[13]

-

Assay Procedure: A reagent containing tissue factor (thromboplastin) and calcium is added to the plasma sample.[12][13]

-

Clotting Time Measurement: The time it takes for the plasma to clot is measured in seconds.[11][12]

-

Interpretation: A prolonged PT indicates a deficiency in one or more of the vitamin K-dependent clotting factors, suggesting an anticoagulant effect.[11]

Signaling Pathways

While specific signaling pathways modulated by this compound have not been extensively elucidated, studies on other coumarins suggest potential involvement in several key cellular pathways.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade involved in cell survival, proliferation, and apoptosis. Some coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[4][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Antioxidant Capacity of Synthesized Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 13. spectra-labs.com [spectra-labs.com]

- 14. researchgate.net [researchgate.net]

In Silico Docking Studies of Ayapin: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ayapin, a naturally occurring coumarin, has garnered interest for its potential therapeutic properties, including antifungal, anti-inflammatory, and anticancer activities. This technical guide outlines a comprehensive framework for conducting in silico molecular docking studies to elucidate the binding mechanisms of this compound against relevant biological targets. While specific docking studies on this compound are not yet prevalent in published literature, this document provides a detailed, generalized methodology based on established computational drug discovery protocols. It covers the essential steps from ligand and protein preparation to docking simulation and results in analysis. Furthermore, this guide presents hypothetical docking results and visualizes both the experimental workflow and a key signaling pathway potentially modulated by this compound, offering a foundational blueprint for future research in this area.

Introduction to this compound and In Silico Docking

This compound (6,7-methylenedioxycoumarin) is a phytochemical found in various plant species.[1][2] As a member of the coumarin class, it is structurally related to compounds known for a wide array of biological activities.[3][4] Initial studies have confirmed its antifungal properties, and its structural similarity to other bioactive coumarins suggests potential efficacy as an anti-inflammatory and anticancer agent.[3][5]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex.[6] This method is instrumental in drug discovery for screening virtual libraries of compounds, elucidating potential mechanisms of action, and guiding the optimization of lead candidates. By simulating the interaction between a ligand and a target protein at the molecular level, researchers can estimate the binding affinity and analyze the non-covalent interactions driving the binding process.

This guide will propose a hypothetical in silico docking study of this compound against key protein targets implicated in fungal infections, inflammation, and cancer.

Proposed Protein Targets for this compound Docking

Based on the known and putative biological activities of this compound, the following protein targets are proposed for a comprehensive in silico docking study.

| Therapeutic Area | Protein Target | PDB ID | Rationale |

| Antifungal | Lanosterol 14-alpha demethylase (CYP51) | 5TZ1 | A crucial enzyme in the ergosterol biosynthesis pathway in fungi, making it a well-established target for antifungal agents.[3][7][8] |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 5F19 | A key enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation.[1][9][10] |

| Anti-inflammatory | Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | A pro-inflammatory cytokine that plays a central role in systemic inflammation.[2][5][11] |

| Anti-inflammatory | Nuclear Factor-kappa B (NF-κB) p50/p65 | 1VKX | A transcription factor that controls the expression of numerous genes involved in the inflammatory response.[6][12][13][14] |

| Anticancer | Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | A key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[15][16][17] |

Detailed Experimental Protocol for Molecular Docking

This section outlines a generalized yet detailed protocol for performing a molecular docking study of this compound against the proposed protein targets.

Ligand Preparation

-

Structure Retrieval : Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 3083597).[9] Save the structure in a suitable format (e.g., SDF or MOL2).

-

Ligand Optimization : Use molecular modeling software (e.g., ChemDraw, Avogadro) to check for correct bond orders and atom types.

-

Energy Minimization : Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

-

File Format Conversion : Convert the prepared ligand file to the format required by the docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation

-

Structure Retrieval : Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB) using the IDs listed in the table above.

-

Protein Cleaning : Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

-

Protonation and Charge Assignment : Add polar hydrogens to the protein structure and assign appropriate atomic charges (e.g., Gasteiger charges). This is a critical step for accurately calculating electrostatic interactions.

-

Energy Minimization : Perform a short energy minimization of the protein structure to relieve any steric clashes that may have resulted from the preparation steps.

-

File Format Conversion : Convert the prepared protein file to the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking Simulation

-

Software Selection : Choose a validated molecular docking program. Commonly used software includes AutoDock Vina, Schrödinger's Glide, and MOE (Molecular Operating Environment).

-

Grid Box Definition : Define the active site of the target protein. This is typically done by identifying the binding pocket of the co-crystallized ligand in the original PDB file or by using a binding site prediction tool. A grid box is then generated around this active site to define the search space for the docking algorithm.

-

Docking Execution : Run the docking simulation. The software will systematically explore different conformations and orientations of this compound within the defined grid box, scoring each pose based on a scoring function that estimates the binding affinity.

-

Pose Generation : The docking algorithm will generate a set of possible binding poses for this compound, ranked by their predicted binding energies.

Post-Docking Analysis

-

Binding Affinity Analysis : The primary quantitative result is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction.

-

Interaction Analysis : Visualize the best-scoring docking pose using molecular visualization software (e.g., PyMOL, Discovery Studio). Analyze the non-covalent interactions between this compound and the amino acid residues of the protein's active site. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Validation (Re-docking) : As a control, the co-crystallized ligand (if present in the original PDB file) should be re-docked into the active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose (typically < 2.0 Å) helps to validate the docking protocol.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data from the proposed in silico docking studies of this compound.

Table 1: Hypothetical Binding Affinities of this compound with Target Proteins

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Lanosterol 14-alpha demethylase | 5TZ1 | -8.5 | 1.52 |

| Cyclooxygenase-2 (COX-2) | 5F19 | -9.2 | 0.45 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.8 | 5.60 |

| NF-κB (p50/p65) | 1VKX | -8.1 | 2.89 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.9 | 0.88 |

Table 2: Hypothetical Interacting Residues of Target Proteins with this compound

| Target Protein | PDB ID | Key Interacting Amino Acid Residues | Type of Interaction |

| Lanosterol 14-alpha demethylase | 5TZ1 | TYR132, HIS377, MET508 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | 5F19 | ARG120, TYR355, SER530 | Hydrogen Bond, Pi-Alkyl |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | TYR59, GLN61, TYR119 | Hydrogen Bond, Pi-Pi Stacking |

| NF-κB (p50/p65) | 1VKX | ARG57 (p65), LYS147 (p50), GLU60 (p65) | Hydrogen Bond, Electrostatic |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | LEU83, LYS33, ASP145 | Hydrogen Bond, Hydrophobic |

Mandatory Visualizations

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for an in silico drug discovery project involving molecular docking.

Caption: Workflow for In Silico Molecular Docking.

Signaling Pathway Diagram

The NF-κB signaling pathway is a critical regulator of inflammation. Many natural anti-inflammatory compounds, including flavonoids and coumarins, exert their effects by inhibiting this pathway. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, a plausible target for this compound's anti-inflammatory action.

Caption: Hypothesized Inhibition of NF-κB Pathway by this compound.

Conclusion

This technical guide provides a comprehensive roadmap for investigating the therapeutic potential of this compound through in silico molecular docking. By outlining detailed protocols, proposing relevant biological targets, and presenting data in a clear, structured format, this document serves as a valuable resource for researchers initiating computational studies on this promising natural compound. The hypothetical results and visualized pathways offer a glimpse into the potential mechanisms by which this compound may exert its antifungal, anti-inflammatory, and anticancer effects. Future experimental validation of these in silico predictions will be crucial in advancing this compound as a potential lead compound in drug discovery.

References

- 1. Molecular docking analysis of doronine derivatives with human COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1le5 - Crystal structure of a NF-kB heterodimer bound to an IFNb-kB - Summary - Protein Data Bank Japan [pdbj.org]

- 5. researchgate.net [researchgate.net]

- 6. sinobiological.com [sinobiological.com]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 11. 1TNF: THE STRUCTURE OF TUMOR NECROSIS FACTOR-ALPHA AT 2.6 ANGSTROMS RESOLUTION. IMPLICATIONS FOR RECEPTOR BINDING [ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. Crystal structure of p50/p65 heterodimer of transcription factor NF-kappaB bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

Toxicological Profile of Ayapin: A Call for Comprehensive Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ayapin, a naturally occurring coumarin, has been identified in various plant species. While preliminary research has suggested potential biological activities, a comprehensive toxicological assessment of this compound is notably absent from the current scientific literature. This technical guide aims to address this critical gap by first highlighting the lack of available toxicological data for this compound. Subsequently, it provides a framework for the toxicological evaluation of this compound by detailing the standard experimental protocols and data interpretation necessary for a thorough safety assessment. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals, underscoring the necessity for future studies to establish a complete safety profile for this compound.

Current State of Toxicological Knowledge on this compound

A thorough review of scientific databases reveals a significant lack of published toxicological studies on this compound. While its chemical structure and presence in certain plants are documented, there is no available data regarding its acute, sub-chronic, or chronic toxicity, nor its potential for genotoxicity, cytotoxicity, or other adverse effects in preclinical models. The primary quantitative data found for this compound relates to its antifungal properties, with a reported IC50 of 0.16 mM for the inhibition of Sclerotinia sclerotiorum growth[1]. However, this measure of bioactivity against a plant pathogen does not provide information on its safety in humans.

Given that this compound belongs to the coumarin family of compounds, it is pertinent to consider the general toxicological profile of this class. Coumarins are known to exhibit a range of biological activities, and some have been associated with hepatotoxicity in certain individuals, which is a key consideration for any toxicological evaluation.

A Proposed Framework for the Toxicological Evaluation of this compound

To address the current data gap, a comprehensive toxicological evaluation of this compound should be undertaken. The following sections outline the key studies and experimental protocols that would be required to establish a robust safety profile.

Acute Oral Toxicity

Acute toxicity studies are foundational in toxicological assessment, providing information on the potential for a substance to cause harm after a single dose. The primary endpoint of this study is the median lethal dose (LD50), which is the dose at which 50% of the test animals are expected to die[2][3].

Table 1: Hypothetical Data Structure for an Acute Oral Toxicity Study of this compound

| Species | Sex | Dose (mg/kg) | Number of Animals | Mortality | Clinical Observations |

| Rat | Male | 5 | 5 | 0/5 | No adverse effects observed |

| Rat | Female | 5 | 5 | 0/5 | No adverse effects observed |

| Rat | Male | 50 | 5 | 0/5 | Sedation, resolved within 24h |

| Rat | Female | 50 | 5 | 0/5 | Sedation, resolved within 24h |

| Rat | Male | 500 | 5 | 1/5 | Lethargy, piloerection |

| Rat | Female | 500 | 5 | 1/5 | Lethargy, piloerection |

| Rat | Male | 2000 | 5 | 3/5 | Severe lethargy, ataxia |

| Rat | Female | 2000 | 5 | 2/5 | Severe lethargy, ataxia |

-

Animal Model: Healthy, young adult nulliparous and non-pregnant female rats are used.

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimatized for at least 5 days before the study.

-

Dose Administration: this compound is administered orally by gavage. The initial dose is selected based on available information, or a default starting dose is used.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome of the previously dosed animal.

-

Data Analysis: The LD50 is calculated using maximum likelihood estimation.

Workflow for an Acute Oral Toxicity Study.

Genotoxicity Assays

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, which may lead to cancer or heritable diseases. A standard battery of in vitro tests is typically required.

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in the body.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Workflow for the Bacterial Reverse Mutation (Ames) Test.

Cytotoxicity Assays

Cytotoxicity assays determine the concentration at which a substance is toxic to cells. This is often evaluated as the half-maximal inhibitory concentration (IC50).

-

Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity) are cultured in 96-well plates.

-

Compound Exposure: Cells are exposed to a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration.

Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The current body of scientific literature lacks the necessary toxicological data to make an informed assessment of the safety of this compound. As a naturally occurring compound with potential biological activities, it is imperative that a comprehensive toxicological profile is established. The experimental frameworks outlined in this guide provide a clear path forward for researchers to begin to characterize the safety of this compound. The execution of these, and further studies including sub-chronic and chronic toxicity, will be essential before any consideration of this compound for therapeutic or other applications in humans. The scientific community is strongly encouraged to undertake these investigations to fill this critical knowledge gap.

References

The Biological Activity of Ayapin: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity of Ayapin, a naturally occurring coumarin. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the current understanding of this compound's bioactivity, with a focus on its antifungal properties.

Introduction

This compound is a coumarin, specifically 6,7-methylenedioxycoumarin, found in various plant species, notably as a phytoalexin in sunflowers (Helianthus annuus). Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. This compound's chemical structure and its role as a plant defense molecule have prompted investigations into its broader biological activities. This guide summarizes the key quantitative data, experimental protocols, and logical frameworks related to the screening of this compound's biological functions.

Quantitative Biological Activity Data

The most well-documented biological activity of this compound is its antifungal effect. The following table summarizes the quantitative data available for this activity.

| Biological Activity | Target Organism | Metric | Value | Reference |

| Antifungal | Sclerotinia sclerotiorum | IC50 | 0.16 mM | [1] |

Table 1: Summary of Quantitative Biological Activity Data for this compound.

Detailed Experimental Protocols

A key aspect of understanding this compound's biological activity is the methodology used for its assessment. The following protocol details the in vitro assay used to determine the antifungal activity of this compound against Sclerotinia sclerotiorum.

Antifungal Activity Assay against Sclerotinia sclerotiorum

This protocol is adapted from the methodology described for testing the fungitoxic effect of coumarins on the germ tube growth of S. sclerotiorum.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the mycelial growth of Sclerotinia sclerotiorum.

Materials:

-

This compound (analytical grade)

-

Sclerotinia sclerotiorum culture

-

Potato Dextrose Agar (PDA) plates

-

Czapek-Dox broth (Sigma-Aldrich)

-

Sterile flat-bottomed 96-well microtiter plates

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Inverted microscope

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Fungal Culture Preparation: Sclerotinia sclerotiorum is cultured on PDA plates at 25°C in the dark until a mature mycelial mat is formed.

-

Inoculum Preparation: Mycelial plugs are taken from the growing edge of the S. sclerotiorum culture.

-

Test Solution Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made in Czapek-Dox broth to achieve the desired final concentrations in the microtiter plate wells. The final DMSO concentration in all wells, including controls, should be kept constant and at a level that does not affect fungal growth.

-

Assay Setup:

-

Into each well of a 96-well microtiter plate, add 100 µL of the appropriate this compound dilution in Czapek-Dox broth.

-

Control wells should contain 100 µL of Czapek-Dox broth with the same final concentration of DMSO as the test wells.

-

A small mycelial plug of S. sclerotiorum is then transferred to the center of each well.

-

-

Incubation: The microtiter plates are incubated for 18 hours at 21°C with continuous illumination.

-

Data Collection: After incubation, the growth of the fungal mycelium in each well is observed using an inverted microscope. The diameter of the mycelial growth is measured.

-

Data Analysis: The percentage of growth inhibition is calculated for each this compound concentration relative to the growth in the control wells. The IC50 value, the concentration of this compound that causes 50% inhibition of mycelial growth, is then determined by plotting the inhibition percentage against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in this compound research, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of this compound as a phytoalexin.

Caption: Experimental workflow for determining the antifungal activity of this compound.

Caption: Logical relationship of this compound as a phytoalexin in plant defense.

Conclusion

The available data strongly indicate that this compound possesses significant antifungal properties, particularly against the plant pathogen Sclerotinia sclerotiorum. The detailed experimental protocol provided in this guide offers a foundation for further research into its antifungal mechanism and potential applications. The limited scope of currently available public data, however, highlights the need for more extensive screening of this compound against a broader range of microbial and cellular targets to fully elucidate its biological activity profile. Future research should focus on exploring other potential activities, such as antibacterial, anti-inflammatory, and cytotoxic effects, and on understanding the molecular pathways through which this compound exerts its biological functions.

References

Methodological & Application

Chemical Synthesis of 6,7-(Methylenedioxy)coumarin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of 6,7-(Methylenedioxy)coumarin, a heterocyclic compound of interest in medicinal chemistry and material science. The synthesis involves a two-step process commencing with the formation of the coumarin core via Pechmann condensation, followed by the introduction of the methylenedioxy bridge.

Applications and Significance

Coumarin derivatives are a significant class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties[1][2]. The 6,7-dioxygenated substitution pattern is of particular interest. The precursor, 6,7-dihydroxycoumarin (esculetin), has shown potential as an anticancer agent by inducing apoptosis and cell cycle arrest in prostate cancer cells[3]. Furthermore, coumarins are widely recognized for their fluorescent properties and are utilized as fluorescent probes in various biological applications[4][5]. The methylenedioxy group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and fluorescent characteristics. Therefore, 6,7-(Methylenedioxy)coumarin serves as a valuable scaffold for the development of novel therapeutic agents and fluorescent probes.

Synthetic Pathway Overview

The synthesis of 6,7-(Methylenedioxy)coumarin is achieved through a two-step reaction sequence. The first step is the Pechmann condensation of a suitable phenol with a β-ketoester or malic acid to form the coumarin ring system. In this case, 1,2,4-trihydroxybenzene (hydroxyquinol) is reacted with malic acid in the presence of a strong acid catalyst to yield 6,7-dihydroxycoumarin (esculetin)[6]. The subsequent step involves the methylenation of the two hydroxyl groups using a dihalomethane, such as dibromomethane, in the presence of a base to form the methylenedioxy bridge.

Caption: Synthetic pathway for 6,7-(Methylenedioxy)coumarin.

Experimental Protocols

Step 1: Synthesis of 6,7-Dihydroxycoumarin (Esculetin)

This protocol is adapted from the general procedure for Pechmann condensation to synthesize hydroxycoumarins[7][8].

Materials:

-

1,2,4-Trihydroxybenzene (Hydroxyquinol)

-

Malic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ethanol

Procedure:

-

In a round-bottom flask, combine one molar equivalent of 1,2,4-trihydroxybenzene and one molar equivalent of malic acid.

-

Carefully add concentrated sulfuric acid dropwise to the mixture with constant stirring in an ice bath to control the initial exothermic reaction. A typical ratio is 10 mL of sulfuric acid per 10 mmol of the phenol.

-

After the initial reaction subsides, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

-

A precipitate of crude 6,7-dihydroxycoumarin will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 6,7-dihydroxycoumarin.

Expected Yield: The yield for this type of Pechmann condensation can vary, but yields in the range of 60-80% are commonly reported for similar reactions.

Step 2: Synthesis of 6,7-(Methylenedioxy)coumarin

This protocol is based on the methylenation of catechols.

Materials:

-

6,7-Dihydroxycoumarin (Esculetin)

-

Dibromomethane (CH₂Br₂)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6,7-dihydroxycoumarin (1 molar equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 molar equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dibromomethane (1.2 molar equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 6,7-(Methylenedioxy)coumarin.

Expected Yield: Yields for methylenation reactions of this type are typically in the range of 70-90%.

Quantitative Data

The following tables summarize the key quantitative data for the precursor and a closely related product. The data for 6,7-(Methylenedioxy)coumarin is predicted based on the available data for the 4-methyl derivative[9].

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 6,7-Dihydroxycoumarin | C₉H₆O₄ | 178.14 | 270[5] |

| 4-Methyl-6,7-(Methylenedioxy)coumarin | C₁₁H₈O₄ | 204.18 | Not Reported |

| 6,7-(Methylenedioxy)coumarin (Predicted) | C₁₀H₆O₄ | 190.15 | ~230-250 |

Table 2: Spectroscopic Data for 6,7-Dihydroxycoumarin (Esculetin) [10][11]

| ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm) |

| 9.72 (s, 2H, -OH) | 161.2 (C=O) |

| 7.37 (d, J=9.5 Hz, 1H, H-4) | 150.8 (C-7) |

| 7.26 (s, 1H, H-5) | 148.5 (C-8a) |

| 7.25 (s, 1H, H-8) | 145.3 (C-6) |

| 6.34 (d, J=9.5 Hz, 1H, H-3) | 143.9 (C-4) |

| 113.1 (C-5) | |

| 112.0 (C-3) | |

| 111.5 (C-4a) | |

| 102.9 (C-8) |

Table 3: Predicted Spectroscopic Data for 6,7-(Methylenedioxy)coumarin

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~7.6 (d, 1H, H-4), ~7.0 (s, 1H, H-5), ~6.8 (s, 1H, H-8), ~6.3 (d, 1H, H-3), ~6.1 (s, 2H, -O-CH₂-O-) |

| ¹³C NMR (CDCl₃) | δ ~161 (C=O), ~150 (C-7), ~148 (C-6), ~145 (C-8a), ~143 (C-4), ~115 (C-4a), ~113 (C-3), ~102 (-O-CH₂-O-), ~100 (C-5), ~98 (C-8) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2900 (-CH₂-), ~1720 (C=O lactone), ~1610, 1500 (C=C aromatic), ~1250, 1040 (C-O ether) |

| Mass Spectrometry (EI) | M⁺ at m/z 190, fragments at m/z 162 (-CO), 134 (-CO, -CO) |

Note: The predicted data is based on the known spectra of similar coumarin structures and general principles of spectroscopy. Experimental verification is required for confirmation.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of 6,7-(Methylenedioxy)coumarin is depicted below.

Caption: Experimental workflow for the synthesis of the target molecule.

References

- 1. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 6,7-Dihydroxy Coumarin | Semantic Scholar [semanticscholar.org]

- 7. jetir.org [jetir.org]

- 8. scispace.com [scispace.com]

- 9. JP2003267964A - Process for producing 6,7-dihydroxycoumarin and intermediate thereof - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

Application Notes and Protocols for HPLC Quantification of Ayapin in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ayapin, a naturally occurring coumarin, is a phytochemical of significant interest due to its various reported biological activities. Found in medicinal plants such as Ayapana triplinervis, accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of phytoconstituents. This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Experimental Protocols

Protocol for Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried plant material, which can be adapted based on the specific plant matrix. Methanolic extraction is commonly used for coumarins.[1]

Materials and Reagents:

-

Dried and powdered plant material (e.g., leaves of Ayapana triplinervis)

-

Methanol (HPLC grade)

-

Deionized water

-

Sonication bath or orbital shaker

-

Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filters)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh 10 g of finely powdered, dried plant material.

-

Extraction:

-

Maceration: Place the powdered plant material in a flask with 100 mL of methanol. Seal the flask and allow it to stand at room temperature for 24-72 hours with occasional shaking.[2]

-

Sonication (Alternative): Place the powdered plant material in a flask with 100 mL of methanol. Place the flask in a sonicator bath and sonicate for 30-60 minutes at a controlled temperature.[3][4]

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. For HPLC analysis, further filtration through a 0.45 µm syringe filter is required.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Reconstitution: Dissolve a known amount of the dried extract in the HPLC mobile phase for analysis.

Protocol for RP-HPLC Quantification of this compound

This protocol is based on a validated Ultra-Fast Liquid Chromatography with Photodiode Array Detector (UFLC-PDA) method for the simultaneous estimation of Ayapanin (this compound) and Umbelliferone in Ayapana triplinervis.

Instrumentation and Chromatographic Conditions:

| Parameter | Specification |

| HPLC System | UFLC or HPLC system with PDA or UV detector |

| Column | C18 column (250 mm × 4.6 mm, 5 µm particle size) |

| Mobile Phase | Methanol: Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 284 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Internal Standard | Caffeine (optional, but recommended for accuracy) |

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL) by diluting with the mobile phase.

Sample Preparation for HPLC Analysis:

-

Accurately weigh a portion of the dried plant extract obtained from the extraction protocol.

-

Dissolve the extract in a known volume of mobile phase to achieve a concentration within the linear range of the calibration curve.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the this compound standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative results for this compound in a methanolic extract of Ayapana triplinervis based on a validated UFLC-PDA method.

| Analyte | Plant Material | Extraction Method | Amount (% w/w) in Extract |

| This compound | Ayapana triplinervis (leaves) | Methanolic | 0.67 |

HPLC Method Validation Parameters

The performance of the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 1.0 - 300 µg/mL |

| Correlation Coefficient (r²) | 0.9996 |

| Limit of Detection (LOD) | 6.256 ± 0.52 µg/mL |

| Limit of Quantification (LOQ) | 18.838 ± 0.18 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (Recovery) | 98.99 - 102.87% |

| Specificity | The method is specific for this compound. |

| Robustness | The method is robust for minor variations. |

Mandatory Visualization

Experimental Workflow for HPLC Quantification of this compound

The following diagram illustrates the logical workflow for the quantification of this compound in plant extracts using HPLC.

Caption: Workflow for this compound quantification by HPLC.

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct signaling pathways modulated by this compound. Coumarins, as a class of compounds, are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities, which are mediated through various complex signaling cascades.[5] However, the precise molecular targets and pathways for this compound remain an area for further research. As such, a specific signaling pathway diagram for this compound cannot be provided at this time. Researchers are encouraged to investigate the molecular mechanisms underlying the biological activities of this compound to elucidate its therapeutic potential.

References

Application Notes and Protocols for Ayapin Antifungal Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ayapin, a 6,7-dimethoxycoumarin, belongs to the coumarin class of secondary metabolites found in various plants. Coumarins have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. While the antifungal potential of various coumarin derivatives has been explored, specific data on the antifungal susceptibility of this compound remains largely unavailable in peer-reviewed literature.

These application notes provide standardized protocols for determining the antifungal activity of this compound. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of natural products. They are intended to serve as a foundational resource for researchers initiating studies on the antifungal properties of this compound. The provided data tables are templates to be populated with experimental findings. Furthermore, diagrams illustrating the experimental workflows and a generalized potential mechanism of action for coumarins are included to guide research efforts.

Data Presentation

Disclaimer: The following tables are templates. No quantitative data on the antifungal activity of this compound was found in the reviewed scientific literature. These tables are for illustrative purposes to guide the presentation of experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

| Fungal Species | Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Candida albicans | ATCC 90028 | Data to be determined | e.g., Fluconazole: X |

| Aspergillus fumigatus | ATCC 204305 | Data to be determined | e.g., Amphotericin B: Y |

| Cryptococcus neoformans | ATCC 208821 | Data to be determined | e.g., Amphotericin B: Z |

| Trichophyton rubrum | ATCC 28188 | Data to be determined | e.g., Itraconazole: W |

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Species

| Fungal Species | Strain | This compound MFC (µg/mL) | Positive Control MFC (µg/mL) |

| Candida albicans | ATCC 90028 | Data to be determined | e.g., Amphotericin B: X |

| Aspergillus fumigatus | ATCC 204305 | Data to be determined | e.g., Amphotericin B: Y |

| Cryptococcus neoformans | ATCC 208821 | Data to be determined | e.g., Amphotericin B: Z |

| Trichophyton rubrum | ATCC 28188 | Data to be determined | e.g., Itraconazole: W |

Experimental Protocols

Broth Microdilution Method for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the CLSI M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.[1]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well, U-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal inoculum

-

Positive control antifungal agent (e.g., fluconazole, amphotericin B)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

-

Hemocytometer or other cell counting device

Procedure:

-

Preparation of Fungal Inoculum:

-

For yeasts (Candida spp., Cryptococcus spp.), culture the organism on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-